![molecular formula C17H15Cl2N5O2S B2490730 (3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone CAS No. 1119255-21-8](/img/structure/B2490730.png)

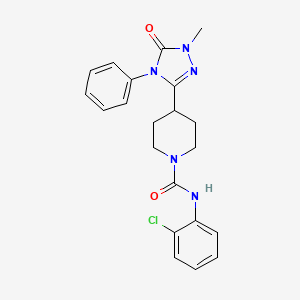

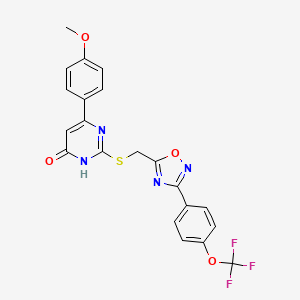

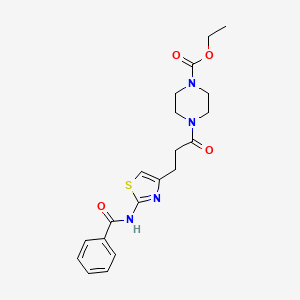

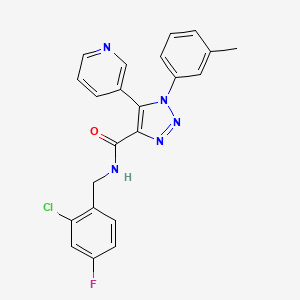

(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

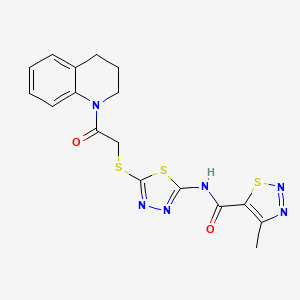

The synthesis of complex molecules like "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" typically involves multiple steps, including the formation of the core structure followed by the addition of various substituents. Key steps may involve nucleophilic substitution reactions, amidation, Friedel-Crafts acylation, and ring closure reactions, as indicated by the general methods described for the synthesis of related compounds (Knoops et al., 1997). The synthesis process may also involve the use of starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the desired product through a series of transformations including amidation and hydration (Zheng, 2010).

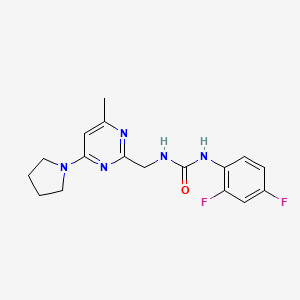

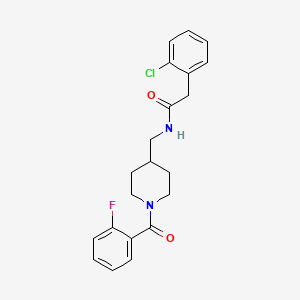

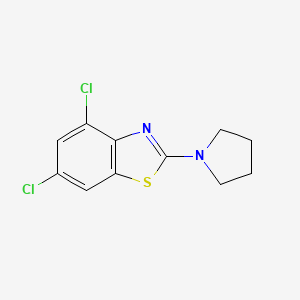

Molecular Structure Analysis

The molecular structure of compounds like "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" can be characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction studies. These techniques help in confirming the presence of different functional groups and the overall molecular architecture. X-ray crystallography, in particular, provides detailed insights into the arrangement of atoms within the molecule and the geometry around various substituents (B. Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" can be influenced by its functional groups. For example, the oxadiazole ring may undergo nucleophilic attack, leading to ring-opening reactions or substitution at specific positions. The presence of electron-withdrawing groups like chloro and fluoro substituents can further affect the molecule's reactivity, making certain positions more susceptible to nucleophilic attack (V. Yakubkene & P. Vainilavichyus, 1998).

科学的研究の応用

Synthesis and Structural Analysis

Research on chemical compounds closely related to "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" focuses on their synthesis and structural elucidation. Studies such as those by Patel, Agravat, and Shaikh (2011) explore the synthesis of new pyridine derivatives, highlighting the methods to create compounds with potentially significant antimicrobial activities. These studies often involve detailed synthetic routes starting from basic chemical structures, leading to complex molecules with specified functional groups aimed at targeted biological activities [Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research. https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt].

Molecular Interaction Studies

Research endeavors like those by Shim et al. (2002) delve into the molecular interactions of specific antagonists with cannabinoid receptors, providing insights into the conformations and binding affinities of these molecules. Such studies are crucial for understanding how modifications in the molecular structure can influence biological activity and receptor affinity. These findings are foundational for developing new therapeutic agents that target specific receptors with high selectivity and potency [Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].

Biological Activity Investigations

Studies often aim at evaluating the biological activities of synthesized compounds. For instance, the antimicrobial and antimycobacterial activities of certain derivatives have been assessed to understand their potential as therapeutic agents against microbial infections. This type of research is crucial for identifying new drug candidates that can be further developed to combat various infectious diseases [Foks, H., Pancechowska-Ksepko, D., Janowiec, M., Zwolska, Z., & AUGUSTYNOWICZ-KOPEĆ, E. (2004). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. https://consensus.app/papers/synthesis-activity-foks/5b1e11c2de865508be79b17c6da63c99/?utm_source=chatgpt].

作用機序

特性

IUPAC Name |

(3,6-dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O2S/c18-11-3-4-13(19)20-15(11)17(25)24-7-5-23(6-8-24)10-14-21-16(22-26-14)12-2-1-9-27-12/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOVEGCTBCICJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=C(C=CC(=N4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-Dichloropyridine-2-carbonyl)-4-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)